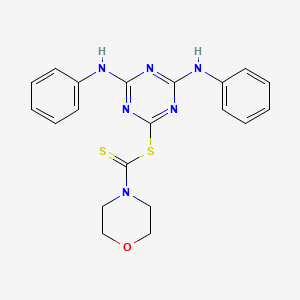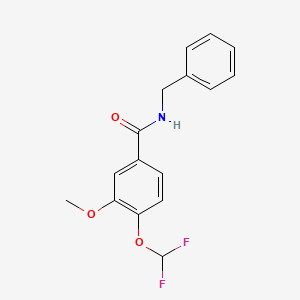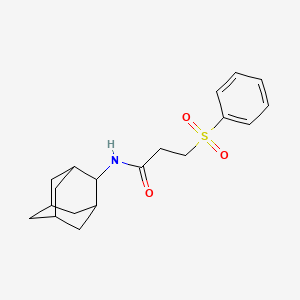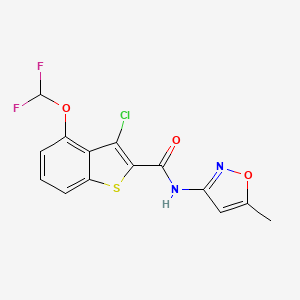![molecular formula C12H9F5N2O3 B10946767 [2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10946767.png)
[2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both difluoromethoxy and trifluoromethyl groups, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the difluoromethoxyphenyl intermediate through a series of halogenation and substitution reactions. This intermediate is then reacted with a pyrazole derivative under controlled conditions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
[2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological pathways and interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which [2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in biological processes. The compound’s unique functional groups allow it to bind selectively to these targets, modulating their activity and influencing downstream pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(difluoromethoxy)phenyl]methanone
- [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Uniqueness
Compared to similar compounds, [2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone stands out due to its combination of difluoromethoxy and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H9F5N2O3 |
|---|---|
Poids moléculaire |
324.20 g/mol |
Nom IUPAC |
[2-(difluoromethoxy)phenyl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C12H9F5N2O3/c13-10(14)22-8-4-2-1-3-7(8)9(20)19-11(21,5-6-18-19)12(15,16)17/h1-4,6,10,21H,5H2 |
Clé InChI |
HYVVUZNDBRWLJN-UHFFFAOYSA-N |
SMILES canonique |
C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-adamantyl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946693.png)
![N-(3-methylphenyl)-1-phenyl-5-[(phenylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B10946701.png)
![3-Chloro-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10946719.png)
![2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10946727.png)
![2,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10946736.png)
![6-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946737.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946743.png)
![N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B10946744.png)

![N-(2,6-dichlorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10946752.png)


![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946764.png)
